molecular formula C20H22BrN3O6S B3290945 N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 868980-97-6

N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B3290945
CAS No.: 868980-97-6
M. Wt: 512.4 g/mol
InChI Key: PIUCLCDJPFTOLG-UHFFFAOYSA-N
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Description

N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a combination of sulfonyl, oxazolidinyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the sulfonyl group: The oxazolidinone intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated oxazolidinone.

    Attachment of the ethanediamide moiety: The final step involves the reaction of the sulfonylated oxazolidinone with N-[(4-methoxyphenyl)methyl]ethanediamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted sulfonamides or sulfonyl derivatives.

Scientific Research Applications

N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors involved in diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl and oxazolidinone groups on biological systems.

    Industrial Applications: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the oxazolidinone ring can interact with hydrogen bond donors or acceptors in the target site.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(dimethylamino)ethyl]ethanediamide
  • **N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide

Uniqueness

N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the methoxyphenyl group, which can impart different electronic and steric properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUCLCDJPFTOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Reactant of Route 3
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

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